molecular formula C6H4F2N2O2 B1433340 2-(Difluoromethyl)-5-nitropyridine CAS No. 1646152-46-6

2-(Difluoromethyl)-5-nitropyridine

Cat. No. B1433340
CAS RN: 1646152-46-6
M. Wt: 174.1 g/mol
InChI Key: QBVBANWRADHVHP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-nitropyridine is a compound that has been studied in the field of difluoromethylation processes . Difluoromethylation is a process that involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has seen significant advances due to the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of N-difluoromethylated pyridines involves a two-step process in which N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method has been used to synthesize the N-difluoromethylated analogues of two fluorophores .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Scientific Research Applications

Peptide Activation and Asymmetric Disulfide Formation

2,2′-Dithiobis(5-nitropyridine) has been utilized for activating the thiol function of cysteine in peptides, facilitating asymmetric disulfide bond formation. This has been particularly useful in the synthesis of heterodimeric cytochrome model peptides, demonstrating its potential in peptide chemistry (Rabanal, DeGrado, & Dutton, 1996).

Crystal Engineering

The chromophores of 2-amino-5-nitropyridinium and 2-amino-5-nitropyridine have been employed in designing noncentrosymmetric crystals. These crystals are notable for their systematic formation of noncentrosymmetric structures with herringbone motifs when paired with certain counteranions (Fur et al., 1996).

Vibrational Spectral Studies and Chemical Reactivity

2-Hydroxy-4-methyl-5-nitropyridine, a related compound, has been the subject of conformational stability and vibrational spectral studies. These studies, involving infrared absorption and Raman spectroscopy, offer insights into molecular stability, bond strength, and chemical reactivity of the molecule (Balachandran, Lakshmi, & Janaki, 2012).

Nucleophilic Substitution Reactions

Research into the nucleophilic substitution of hydrogen in 3-nitropyridine has led to the formation of 2-arylamino-5-nitropyridines and 2-arylamino-5-nitrosopyridines. This study provides insights into the mechanisms of these reactions, contributing to our understanding of pyridine chemistry (Borovlev et al., 2018).

Synthesis of Glycosyltransferases Inhibitors

The synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, utilizing 2-(Difluoromethyl)-5-nitropyridine, has been explored for the production of uridine derivatives. These compounds are potential inhibitors of glycosyltransferases, highlighting the role of 2-(Difluoromethyl)-5-nitropyridine in medicinal chemistry (Komor et al., 2012).

Large-Scale Oxidation Processes

5-Bromo-2-nitropyridine, synthesized from amine via hydrogen peroxide oxidation, demonstrates the scalability of processes involving nitropyridines. This is significant for industrial chemistry, particularly in the context of large-scale production (Agosti et al., 2017).

Molecular Diode and Memory Device

The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule has shown promise as a programmable molecular diode. This molecule exhibits charge-induced conformational switching and rectifying behavior, suggesting applications in molecular electronics and nano-actuators (Derosa, Guda, & Seminario, 2003).

ESR Spectroscopy of Anion Radicals

Studies involving electron spin resonance (ESR) spectroscopy of anion radicals of substituted pyridines, including 2-chloro-5-nitropyridine, have contributed to our understanding of molecular orbital calculations and ionization processes (Cottrell & Rieger, 1967).

Spectroscopic and Quantum Chemical Studies

Investigations on the molecular structure and vibrational characteristics of 2-amino-3-methyl-5-nitropyridine provide insights into intramolecular charge transfer and hyperconjugative interactions. These studies are crucial for understanding the physical and chemical properties of pyridine derivatives (Sivaprakash, Prakash, Mohan, & Jose, 2019).

properties

IUPAC Name

2-(difluoromethyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-6(8)5-2-1-4(3-9-5)10(11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVBANWRADHVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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